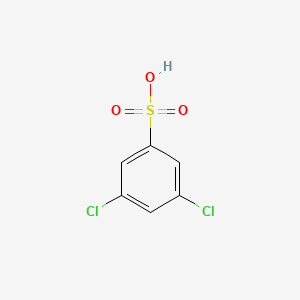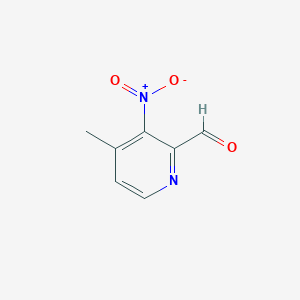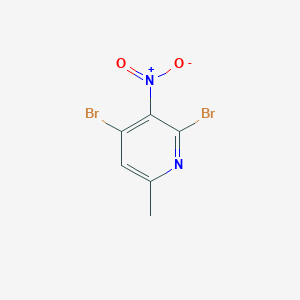
1,3-Difluoro-5-(3-nitrophenyl)benzene
Descripción general
Descripción
1,3-Difluoro-5-(3-nitrophenyl)benzene is an organic compound with the molecular formula C12H7F2NO2 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-(3-nitrophenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-fluoronitrobenzene with 3,3-difluoropropene under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Difluoro-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products vary based on the substituent introduced.
Reduction: 1,3-Difluoro-5-(3-aminophenyl)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-(3-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-5-(3-nitrophenyl)benzene exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1,3-Difluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrofluorobenzene: Contains only one fluorine atom, resulting in different chemical properties.
1,3-Difluoro-5-(4-nitrophenyl)benzene: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Propiedades
IUPAC Name |
1,3-difluoro-5-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGTYJUVIDNFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470618 | |
| Record name | 1,3-difluoro-5-(3-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865856-72-0 | |
| Record name | 1,3-difluoro-5-(3-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


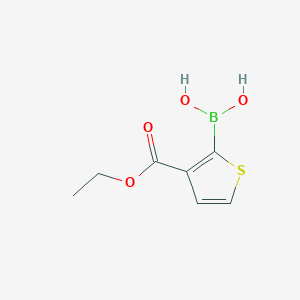

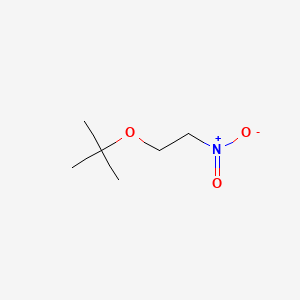



![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)
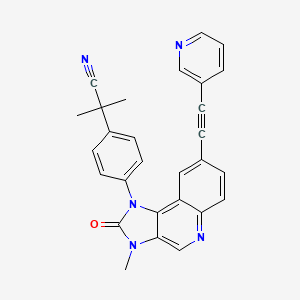
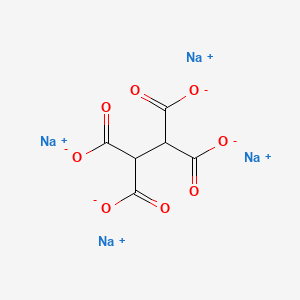
![pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B1609950.png)
